molecular formula C7H4FN3 B13654899 6-Fluoropyrido[2,3-b]pyrazine

6-Fluoropyrido[2,3-b]pyrazine

Cat. No.: B13654899
M. Wt: 149.13 g/mol
InChI Key: IGYNVLABEZGWII-UHFFFAOYSA-N
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Description

6-Fluoropyrido[2,3-b]pyrazine is a fluorinated heterocyclic compound featuring a fused pyridine and pyrazine core. Its molecular formula is C₇H₄FN₃, with a molecular weight of 149.13 g/mol . Fluorine substitution is known to enhance metabolic stability, modulate lipophilicity, and influence intermolecular interactions, making this compound a candidate for applications in drug discovery and materials science .

Properties

Molecular Formula

C7H4FN3

Molecular Weight

149.13 g/mol

IUPAC Name

6-fluoropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H4FN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H

InChI Key

IGYNVLABEZGWII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC=CN=C21)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF), is used to replace a leaving group (e.g., a halogen) on the pyrido[2,3-b]pyrazine ring .

Industrial Production Methods: Industrial production of 6-Fluoropyrido[2,3-b]pyrazine may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: KMnO_4 in acidic or basic medium.

    Reduction: NaBH_4 in methanol or ethanol.

    Substitution: KF or CsF in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of pyrido[2,3-b]pyrazine-6-carboxylic acid.

    Reduction: Formation of 6-aminopyrido[2,3-b]pyrazine.

    Substitution: Formation of various substituted pyrido[2,3-b]pyrazine derivatives.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrido[2,3-b]pyrazine derivatives exhibit variations in bond lengths, dihedral angles, and electronic properties depending on substituents. For example:

  • Non-fluorinated derivatives (e.g., 2,3-diphenylpyrido[2,3-b]pyrazine) show dihedral angles between donor (D) and acceptor (A) moieties ranging from 30°–80°, leading to twisted molecular conformations and reduced singlet-triplet energy gaps (ΔEST = 0.01–0.23 eV) .
  • 6-Fluoropyrido[2,3-b]pyrazine likely has a similar backbone but with fluorine-induced electron-withdrawing effects, which may alter HOMO-LUMO distributions. For instance, fluorination in related compounds (e.g., fluorinated quinoxalines) reduces ΔEST and enhances charge-transfer efficiency .

Table 1: Structural and Electronic Properties

Compound Dihedral Angle (D-A) ΔEST (eV) Key Application
2,3-Diphenylpyrido[2,3-b]pyrazine 30°–80° 0.01–0.23 OLEDs, TADF materials
6-Fluoropyrido[2,3-b]pyrazine Not reported Not reported Inferred: Drug design, optoelectronics
Selenopheno[2,3-b]pyrazine ~120° (acceptor) 0.15–0.30 Photovoltaic cells
Photophysical and Material Science Comparisons
  • OLED Applications: Pyrido[2,3-b]pyrazine-based dyes with donor-acceptor architectures achieve 20.0% external quantum efficiency (EQE) in yellow OLEDs .
  • Nonlinear Optical (NLO) Properties: DFT studies predict pyrido[2,3-b]pyrazines with high polarizability and hyperpolarizability values, suggesting utility in NLO devices. Fluorine’s electronegativity may enhance these properties .

Table 3: Photophysical Performance

Compound Emission Range EQE/PLQY Key Property
Pyrido[2,3-b]pyrazine-TADF Blue-red 20.0% (yellow) High ΔEST tuning
Selenopheno[2,3-b]pyrazine UV-vis absorption Not reported Enhanced charge transfer

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